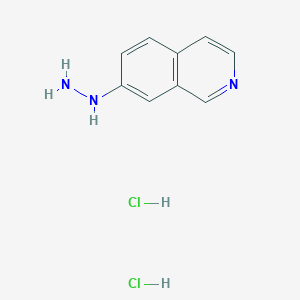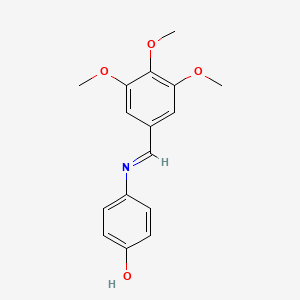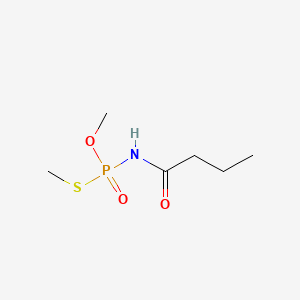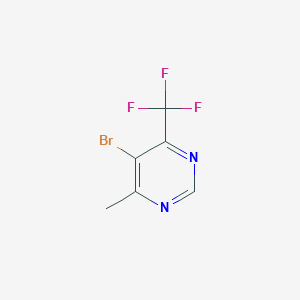
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylthio group, and a trifluoromethyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of cyclopropylmagnesium bromide with an appropriate precursor.
Introduction of the methylthio group: This step involves the reaction of a suitable thiol with the intermediate compound.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline core.
科学研究应用
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur and fluorine atoms.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity to certain targets, while the cyclopropyl and methylthio groups may influence its overall reactivity and stability.
相似化合物的比较
Similar Compounds
N-cyclopropyl-4-(methylthio)aniline: Lacks the trifluoromethyl group.
N-cyclopropyl-4-(trifluoromethyl)aniline: Lacks the methylthio group.
N-cyclopropyl-4-(methylthio)-N-methyl aniline: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of the cyclopropyl, methylthio, and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can result in enhanced reactivity, stability, and potential biological activity compared to similar compounds.
属性
分子式 |
C11H12F3NS |
|---|---|
分子量 |
247.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NS/c1-16-10-6-4-9(5-7-10)15(8-2-3-8)11(12,13)14/h4-8H,2-3H2,1H3 |
InChI 键 |
ZWDGXTVYNQXUSL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















